rac 1-Oleoyl-2-linoleoylglycerol

Catalog No.
S1794923
CAS No.
106292-55-1
M.F
C₃₉H₇₀O₅
M. Wt
618.97
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac 1-Oleoyl-2-linoleoylglycerol

CAS Number

106292-55-1

Product Name

rac 1-Oleoyl-2-linoleoylglycerol

IUPAC Name

[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C₃₉H₇₀O₅

Molecular Weight

618.97

InChI

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid 1-(Hydroxymethyl)-2-[[(9Z)-1-oxo-9-octadecenyl]oxy]ethyl Ester; 1-Oleo-2-linolein;

Classification and Structure

-Oleoyl-2-linoleoyl-rac-glycerol is a type of lipid molecule classified as a diacylglycerol (DAG) [1]. It consists of a glycerol backbone esterified with two fatty acids: oleic acid at the sn-1 position and linoleic acid at the sn-2 position [2]. The "rac" in the name indicates that the molecule has a racemic configuration at the sn-1,2 carbons, meaning it's a mixture of the two possible stereoisomers [2].

  • [1] PubChem. 1-Oleoyl-2-linoleoyl-rac-glycerol.
  • [2] Cayman Chemical. 1-Oleoyl-2-Linoleoyl-rac-glycerol.

Occurrence

  • [2] Cayman Chemical. 1-Oleoyl-2-Linoleoyl-rac-glycerol.

Potential Research Applications

Due to its classification as a diacylglycerol, 1-Oleoyl-2-linoleoyl-rac-glycerol might hold potential for various scientific research applications. Here are some possibilities:

  • Signal transduction

    Diacylglycerols play a role in cellular signaling pathways, particularly activating protein kinase C (PKC) enzymes [3]. Investigating how 1-Oleoyl-2-linoleoyl-rac-glycerol interacts with PKC could provide insights into cellular processes.

  • Membrane function

    Diacylglycerols are essential components of cell membranes, influencing fluidity and permeability [4]. Studying the effects of 1-Oleoyl-2-linoleoyl-rac-glycerol on membrane structure and function could be valuable.

  • Lipid metabolism

    Research suggests that diacylglycerols might influence fat storage and metabolism [5]. Investigating the impact of 1-Oleoyl-2-linoleoyl-rac-glycerol on these processes could be of interest.

  • [3] NIH. Protein kinase C (PKC).

  • [4] National Center for Biotechnology Information. Glycerol.

  • [5] Basu A, Pande S. Diacylglycerol—metabolism and functions. Progress in Lipid Research. 2014;55(1):1-17. doi:10.1016/j.plipres.2013.11.004

Rac 1-Oleoyl-2-linoleoylglycerol is a triacylglycerol, a type of glyceride that consists of glycerol esterified with three fatty acids. In this compound, the fatty acids are oleic acid at the first position and linoleic acid at the second position of the glycerol backbone. The chemical formula for this compound is C39H70O5, and it has a molecular weight of approximately 624.99 g/mol . This compound is notable for its unique structure, which influences its physical and biochemical properties, making it relevant in various scientific fields, particularly in lipid biochemistry and nutrition.

  • Protein kinase C activation: Diacylglycerols can activate protein kinase C (PKC), a signaling molecule involved in cell growth, differentiation, and survival [].
  • Precursors for triglyceride synthesis: Diacylglycerols can be further esterified with a third fatty acid to form triglycerides, the main storage form of fat in cells [].

Information on the safety hazards of OLLG is limited. However, diacylglycerols are generally considered non-toxic but may have some biological effects depending on their origin and concentration [].

Future Research Directions

  • More research is needed to understand the specific biological functions of OLLG, particularly its potential role in meat products.
  • Investigating its interaction with PKC or other signaling pathways could provide insights into its cellular effects.
  • Studying its potential health benefits or risks associated with its presence in cured meats would be valuable.
Typical of triacylglycerols:

  • Hydrolysis: This reaction involves the breakdown of the glycerol ester bonds by water, resulting in the release of free fatty acids and glycerol. This process is catalyzed by enzymes such as lipases.
  • Transesterification: This reaction occurs when an alcohol reacts with rac 1-Oleoyl-2-linoleoylglycerol, leading to the formation of new esters. This reaction is significant in biodiesel production.
  • Oxidation: The unsaturated fatty acids in this compound can undergo oxidation, leading to the formation of peroxides and other oxidized products, which can affect flavor and nutritional quality.

Rac 1-Oleoyl-2-linoleoylglycerol exhibits notable biological activities:

  • Nutritional Value: As a source of essential fatty acids, it contributes to dietary fat intake, which is crucial for various physiological functions including cell membrane integrity and energy storage.
  • Anti-inflammatory Properties: Studies indicate that oleic acid possesses anti-inflammatory effects, which may be beneficial in managing chronic inflammatory conditions.
  • Role in Metabolism: This compound may influence metabolic pathways related to lipid metabolism and energy homeostasis, particularly through its interaction with enzymes involved in lipid digestion and absorption .

The synthesis of rac 1-Oleoyl-2-linoleoylglycerol can be achieved through various methods:

  • Chemical Synthesis: This involves the esterification of glycerol with oleic acid and linoleic acid under controlled conditions. The process typically requires catalysts such as sulfuric acid or lipases to facilitate the reaction.
  • Enzymatic Synthesis: Lipases can be used to selectively catalyze the esterification of glycerol with specific fatty acids, allowing for more controlled synthesis with fewer by-products.
  • Extraction from Natural Sources: Rac 1-Oleoyl-2-linoleoylglycerol can also be isolated from natural oils that contain these fatty acids, such as olive oil or sunflower oil.

Rac 1-Oleoyl-2-linoleoylglycerol has several applications:

  • Food Industry: It is used as an ingredient in food products due to its emulsifying properties and contribution to flavor and texture.
  • Cosmetics: Its moisturizing properties make it suitable for use in cosmetic formulations.
  • Pharmaceuticals: It may serve as a carrier for drug delivery systems due to its lipid nature.

Research has shown that rac 1-Oleoyl-2-linoleoylglycerol interacts with various biological systems:

  • Cell Membrane Interaction: It can incorporate into cell membranes, potentially influencing membrane fluidity and function.
  • Enzyme Interactions: Studies suggest that it may modulate the activity of certain enzymes involved in lipid metabolism, including acyl-CoA:monoacylglycerol acyltransferase .

Rac 1-Oleoyl-2-linoleoylglycerol shares structural similarities with other triacylglycerols but has unique characteristics due to its specific fatty acid composition. Below is a comparison with similar compounds:

Compound NameFatty Acid CompositionUnique Features
Rac 1-Oleoyl-2-linoleoylglycerolOleic acid (C18:1) & Linoleic acid (C18:2)Combination of monounsaturated and polyunsaturated fats
Rac 1-Palmitoyl-2-linoleoylglycerolPalmitic acid (C16:0) & Linoleic acid (C18:2)Higher saturated fat content compared to oleic acid
Rac 1-Oleoyl-3-linoleoylglycerolOleic acid (C18:1) & Linoleic acid (C18:2)Different positional arrangement on glycerol backbone
Rac 1-Linoleoyl-2-linoleoylglycerolTwo Linoleic acidsHigher polyunsaturated fat content

The uniqueness of rac 1-Oleoyl-2-linoleoylglycerol lies in its balance between monounsaturated and polyunsaturated fatty acids, which may confer specific health benefits not found in other triacylglycerols.

Chemical Synthesis Pathways

Enzymatic vs. Chemical Esterification Techniques

Enzymatic Esterification Approaches

Enzymatic synthesis of rac 1-oleoyl-2-linoleoylglycerol represents a sophisticated approach utilizing regiospecific lipases to achieve selective esterification at specific positions of the glycerol backbone [3] [6]. The enzymatic methodology employs immobilized lipases, particularly those derived from Rhizomucor miehei and Candida antarctica, which demonstrate exceptional regioselectivity for the sn-1,3 positions versus the sn-2 position [27] [28]. These enzymes facilitate a two-step process where glycerol is first esterified with oleic acid at the sn-1 position, followed by selective esterification with linoleic acid at the sn-2 position [3] [9].

The enzymatic synthesis pathway involves controlled reaction conditions including temperatures ranging from 55 to 70 degrees Celsius, reaction times of 1.5 to 5 hours, and enzyme concentrations of 5 to 6 percent Novozym 435 [7]. The process benefits from the high stereoselectivity of lipases, which preferentially target the sn-3 position of the glycerol backbone with enantioselectivity values exceeding 90 percent under optimized conditions [30]. Immobilized Rhizomucor miehei lipase demonstrates particularly strong performance in glycerolysis reactions, achieving triacylglycerol conversion rates of 84.24 percent and diacylglycerol content of 59.03 percent when functionalized with organic groups [28].

Chemical Esterification Methods

Chemical esterification approaches for rac 1-oleoyl-2-linoleoylglycerol synthesis utilize acid-catalyzed reactions under controlled temperature and pressure conditions [5] [15]. The chemical synthesis pathway involves direct esterification of glycerol with oleic acid and linoleic acid using heterogeneous acid catalysts such as hydrophobic mesoporous zirconia-silica catalysts [5]. These reactions typically operate at temperatures of 160 degrees Celsius with catalyst concentrations of 5 weight percent relative to oleic acid weight [5].

The chemical methodology achieves conversion rates of approximately 80 percent with combined glycerol mono-oleate and glycerol dioleate selectivities reaching 94.8 percent under equimolar oleic acid-to-glycerol ratios [5]. Chemical esterification benefits from simplified reaction setups and reduced dependency on biological enzyme stability, though it lacks the regioselectivity inherent in enzymatic approaches [5] [15]. The process involves continuous water removal through reduced pressure systems operating between 1000 millibar and 50 millibar to drive the equilibrium toward product formation [15].

Comparative Performance Analysis

ParameterEnzymatic MethodChemical Method
Temperature Range55-70°C [7]160-200°C [5] [15]
Conversion Efficiency84.24% [28]80% [5]
Regioselectivity>90% [30]Limited [5]
Reaction Time1.5-5 hours [7]4-12 hours [5] [15]
Catalyst Loading5-6% [7]5% [5]
Product Selectivity91.3% sn-2 specificity [3]94.8% combined products [5]

Purification and Isomer Separation Challenges

Molecular Distillation and Column Chromatography

Purification of rac 1-oleoyl-2-linoleoylglycerol presents significant technical challenges due to the presence of multiple isomeric forms and the tendency for acyl migration during processing [7] [11]. Molecular distillation emerges as a primary purification technique, achieving diacylglycerol purities ranging from 58 to 79 weight percent depending on the specific molecular species and operating conditions [7]. The technique operates under reduced pressure to minimize thermal degradation while maintaining separation efficiency based on molecular weight differences [7].

Silica gel column chromatography demonstrates superior purification capabilities, producing samples with diacylglycerol purities between 96 and 99 weight percent [7]. The method utilizes normal-phase separation mechanisms where compounds are separated based on polarity differences, with hexane/diethyl ether/formic acid solvent systems (80:20:2 volume ratio) providing optimal resolution [2]. Column chromatography effectively separates 1,2-diacylglycerol isomers from 1,3-diacylglycerol forms, addressing the critical isomer separation requirements [7] [11].

High-Performance Liquid Chromatography Applications

Advanced analytical separation techniques employ high-performance liquid chromatography with specialized detection systems for precise isomer identification and quantification [18] [19]. Normal-phase high-performance liquid chromatography utilizing microPorasil columns (3.9 × 300 millimeters) with ultraviolet detection at 254 nanometers enables quantitative analysis of 1,2-diacylglycerol species after derivatization with 3,5-dinitrobenzoyl chloride [19]. The method achieves intra-assay and inter-assay coefficients of variation of 2.9 percent and 5.9 percent, respectively [19].

Chiral supercritical fluid chromatography-mass spectrometry represents an advanced approach for direct separation of intact diacylglycerol isomers without derivatization [11]. This technique enables fast and selective separation of monoacylglycerol and diacylglycerol isomers, facilitating comprehensive analysis of lipase selectivity and reaction products [11]. The method addresses critical analytical needs for distinguishing between sn-1,2 and sn-1,3 positional isomers that conventional techniques struggle to resolve [11].

Acyl Migration Prevention Strategies

Acyl migration represents a fundamental challenge in diacylglycerol purification, as the 1,2-diacylglycerol species readily isomerizes to the thermodynamically more stable 1,3-diacylglycerol form [33] [34]. The migration process follows first-order kinetics with respect to acid or base concentration and occurs spontaneously in organic solvents over time [6] [34]. Temperature control emerges as a critical factor, with migration rates increasing substantially above 65 degrees Celsius [33].

Prevention strategies include immediate derivatization of hydroxyl groups to block migration pathways, maintenance of low water activity levels, and utilization of mild processing conditions [6] [14]. Chemical derivatization with dimethylglutaric anhydride effectively prevents acyl migration by occupying the free hydroxyl group on the glycerol backbone, maintaining structural integrity during analysis and storage [34]. Storage at temperatures below -20 degrees Celsius significantly reduces migration rates, though complete prevention requires chemical stabilization [34].

Industrial-Scale Production Considerations

Quality Control Parameters

Analytical Methodology and Standards

Industrial production of rac 1-oleoyl-2-linoleoylglycerol requires comprehensive analytical frameworks encompassing multiple quality control parameters to ensure product consistency and purity [12] [23]. Mass spectrometry emerges as the primary analytical tool for quantitative analysis, utilizing electrospray ionization with lithium hydroxide adduct formation to achieve precise molecular species identification [23] [25]. The technique employs direct infusion mass spectrometry on quadrupole time-of-flight instruments after solid-phase extraction purification from crude lipid extracts [23].

Nuclear magnetic resonance spectroscopy provides detailed structural verification and purity assessment through comprehensive chemical shift analysis [21]. High-resolution magic angle spinning nuclear magnetic resonance demonstrates particular effectiveness for analyzing diacylglycerol species in complex matrices, enabling discrimination between different methylene groups of fatty acid chains and precise assignment of glycerol backbone protons [21]. The technique achieves chemical shift resolution sufficient to distinguish between sn-1,2 and sn-1,3 isomeric forms [21].

Purity Specifications and Compositional Analysis

Quality ParameterSpecification RangeAnalytical Method
Total Diacylglycerol Content96-99 wt% [7]Silica Gel Chromatography
1,3-/1,2-Isomer Ratio1.5-2.0 [33] [37]Chiral SFC-MS [11]
Free Fatty Acid Content<1.0% [8]Gas Chromatography
Moisture Content<0.5% [15]Karl Fischer Titration
Peroxide Value<2.0 meq O₂/kg [16]Iodometric Method
Acid Value<1.0 mg KOH/g [16]Titration Method

Process Monitoring and Control Systems

Real-time monitoring systems incorporate multiple analytical techniques to ensure consistent product quality throughout the production process [12] [22]. Fluorometric assay systems utilizing coupled enzymatic reactions provide rapid quantitative measurement of diacylglycerol content with detection sensitivity limits of approximately 4 micromolar [12]. The assay employs kinase-mediated phosphorylation followed by lipase hydrolysis and glycerol-3-phosphate oxidase treatment to generate fluorometric signals proportional to diacylglycerol concentration [12].

Continuous process monitoring utilizes thin-layer chromatography coupled with flame ionization detection for real-time analysis of reaction progress and product distribution [2]. The system employs hexane/diethyl ether/formic acid mobile phases with phosphomolybdic acid detection reagents to achieve quantitative determination of intermediary 1,2- and 1,3-diacylglycerol species during synthesis [2]. Response factors and retention time databases enable automated identification and quantification of multiple lipid species simultaneously [2].

Stability Optimization Strategies

Thermal Stability Enhancement

Thermal stability optimization for rac 1-oleoyl-2-linoleoylglycerol focuses on preventing thermal degradation and maintaining structural integrity during processing and storage [16] [41]. The compound demonstrates thermal decomposition initiation around 35 to 45 degrees Celsius depending on the specific molecular environment and presence of stabilizing agents [38] [39]. Industrial storage systems maintain temperatures below 25 degrees Celsius with controlled atmospheric conditions to minimize thermal stress [43].

Antioxidant incorporation strategies utilize phenolic compounds to inhibit oxidative degradation pathways that compromise product stability [41]. Quercetin and gallic acid demonstrate exceptional effectiveness as antioxidants for glycerol ester systems, significantly reducing decomposition of carbon-carbon and ester bonds through free radical scavenging mechanisms [41]. The structural characteristics of phenolic compounds, particularly hydroxyl group positioning and molecular electrostatic potential, determine their antioxidant efficacy in diacylglycerol systems [41].

Oxidative Stability Management

Oxidative stability represents a critical concern for rac 1-oleoyl-2-linoleoylglycerol due to the presence of multiple unsaturated fatty acid chains susceptible to lipid peroxidation [16] [36]. The compound demonstrates lower oxidative stability compared to saturated analogs, with peroxide value increases following first-order kinetics under accelerated aging conditions [16]. Storage studies at 38 degrees Celsius reveal measurable oxidation products after 20 weeks, though sensory quality remains acceptable for extended periods [36].

Packaging optimization incorporates light-protective materials and inert atmosphere storage to minimize photoxidation and oxygen exposure [43]. The compound exhibits light sensitivity requiring amber glass containers or opaque packaging materials to prevent photochemical degradation [43]. Nitrogen or argon atmosphere storage significantly extends shelf life by eliminating oxygen-mediated oxidation pathways [43].

pH and Chemical Stability Considerations

Chemical stability optimization addresses acyl migration tendencies and hydrolytic degradation under various pH conditions [33] [35]. The compound demonstrates increased acyl migration rates in alkaline conditions, with 1,3-diacylglycerol to 1,2-diacylglycerol ratios reaching equilibrium values around 2:1 at elevated pH [33] [35]. Acidic storage conditions (pH 4-6) minimize migration rates while preventing hydrolytic ester bond cleavage [15].

Water activity control emerges as a fundamental stability parameter, with optimal levels between 0.15 and 0.63 providing minimal acyl migration while maintaining chemical integrity [14]. Excessive water content accelerates hydrolysis reactions, while extremely dry conditions may promote alternative degradation pathways [14]. Industrial formulations incorporate desiccants and moisture barrier packaging to maintain optimal water activity levels throughout the product lifecycle [43].

Stability FactorOptimal ConditionsMonitoring Frequency
Storage Temperature<25°C [43]Daily
Water Activity0.15-0.63 [14]Weekly
pH Range4.0-6.0 [15]Weekly
Oxygen Content<100 ppm [43]Monthly
Peroxide Value<2.0 meq O₂/kg [16]Monthly
Light Exposure<50 lux [43]Continuous

The solubility characteristics of rac 1-Oleoyl-2-linoleoylglycerol demonstrate distinct patterns across various organic solvents, reflecting its diacylglycerol structure and amphiphilic nature. The compound exhibits excellent solubility in nonpolar and moderately polar organic solvents, while showing limited solubility in highly polar environments [1] [2] [3].

Nonpolar and Low-Polarity Solvents

In chloroform, dichloromethane, and hexane, rac 1-Oleoyl-2-linoleoylglycerol demonstrates complete solubility [1] [3]. These solvents effectively dissolve the compound due to favorable interactions with the long-chain fatty acid components. Chloroform and dichloromethane are particularly effective, with the compound readily dissolving to form clear solutions suitable for analytical and preparative applications [2] [3].

Moderately Polar Solvents

Ethyl acetate shows good solubility characteristics, though some sources indicate slightly reduced solubility compared to chloroform [1] [2]. Dimethyl sulfoxide also provides excellent solubility, making it suitable for biological applications where aqueous compatibility is required [1] [3]. The approximate solubility in dimethylformamide reaches 10 milligrams per milliliter, indicating substantial dissolution capacity [4].

Polar Solvents and Aqueous Systems

The compound exhibits limited solubility in highly polar environments. Methanol shows only slight solubility [2], while pure aqueous buffers demonstrate sparingly soluble characteristics [4]. For maximum solubility in aqueous systems, a mixed solvent approach proves effective, with ethanol-phosphate buffered saline solutions (1:1 ratio) achieving approximately 0.5 milligrams per milliliter solubility [4].

SolventSolubilityReference
ChloroformSoluble [1] [2] [3]
DichloromethaneSoluble [1] [3]
Dimethyl sulfoxideSoluble [1] [3]
Ethyl acetateSoluble/Slightly soluble [1] [2]
HexaneSoluble [1]
MethanolSlightly soluble [2]
Water (aqueous buffers)Sparingly soluble [4]
Ethanol:PBS (1:1)~0.5 mg/mL [4]
Dimethylformamide~10 mg/mL [4]

Practical Implications

The solubility profile indicates optimal storage and handling procedures should utilize nonpolar organic solvents for stock solution preparation [1] [3]. When aqueous compatibility is required, ethanol-water mixtures provide the best compromise between solubility and biological compatibility, though such solutions should not be stored for extended periods exceeding one day [4].

Thermal Stability and Phase Behavior

The thermal properties of rac 1-Oleoyl-2-linoleoylglycerol reflect the complex phase behavior characteristic of diacylglycerols, with temperature-dependent structural transitions that significantly influence its physicochemical properties [5] [6].

Basic Thermal Characteristics

With a molecular weight of 619.0 grams per mole, rac 1-Oleoyl-2-linoleoylglycerol exists as a colorless oil at room temperature [7] [1] [2] [3]. The compound lacks a precisely defined melting point, instead exhibiting temperature-dependent viscosity changes typical of long-chain glycerolipids [2] [5]. This liquid state at ambient conditions reflects the presence of unsaturated fatty acid chains that prevent tight crystalline packing [6].

Storage Temperature Requirements

The compound demonstrates temperature sensitivity, requiring controlled storage conditions to maintain stability [2]. Optimal storage occurs at minus twenty degrees Celsius, where the compound remains stable for approximately one month [1] [3]. Extended storage at minus eighty degrees Celsius extends stability to six months, indicating improved preservation at lower temperatures [1] [3].

Polymorphic Behavior

Related diacylglycerol compounds exhibit complex polymorphic transitions that provide insight into the phase behavior of rac 1-Oleoyl-2-linoleoylglycerol [5] [6] [8]. These transitions typically follow the sequence: alpha (metastable) to beta-prime to beta (stable) polymorphic forms [5] [8]. Heating promotes transitions from more ordered to less ordered crystal forms, while cooling can induce reverse transitions [6].

Phase Transition Mechanisms

Differential scanning calorimetry studies of related diacylglycerols reveal gel-to-liquid crystalline phase transitions that occur over defined temperature ranges [9] [10]. These transitions involve cooperative melting of hydrocarbon chains, resulting in increased molecular mobility and altered interfacial properties [11] [12]. The presence of both oleic and linoleic acid chains in rac 1-Oleoyl-2-linoleoylglycerol suggests complex transition behavior due to differing degrees of unsaturation [13] [5].

ParameterValueReference
Molecular Weight619.0 g/mol [7] [1] [3]
Melting Point RangeNot precisely defined (oil at room temperature) [2]
Storage Temperature-20°C [1] [2] [3]
Thermal Stability ClassificationTemperature Sensitive [2]
Crystal Form (related DAGs)β' to β polymorphic transitions possible [5] [6]
Recommended Storage Duration (-20°C)1 month [1] [3]
Recommended Storage Duration (-80°C)6 months [1] [3]

Crystallization Kinetics

Studies of palm olein-based diacylglycerols demonstrate that crystallization onset temperatures shift to higher values compared to parent triglycerides, indicating enhanced nucleation and crystal growth processes [6]. The crystallization behavior shows multiple exothermic peaks corresponding to different polymorphic forms, with transitions occurring at distinct temperature ranges [6] [5].

Thermal Analysis Applications

Temperature-dependent viscosity measurements reveal significant changes in flow properties across the thermal range relevant to biological systems [5]. These rheological changes accompany structural transitions that affect membrane insertion, interfacial activity, and biological function [14] [15].

Interfacial Properties in Lipid Bilayers

The interfacial behavior of rac 1-Oleoyl-2-linoleoylglycerol in lipid bilayer systems demonstrates unique characteristics that distinguish diacylglycerols from other membrane lipids, particularly in their effects on membrane structure, stability, and phase behavior [16] [17] [11].

Bilayer Formation and Structure

Diacylglycerols, including rac 1-Oleoyl-2-linoleoylglycerol, readily incorporate into lipid bilayer structures while promoting distinct interfacial properties [18] [11]. The compound forms stable bilayers with characteristic thickness and spacing parameters determined by X-ray diffraction studies [19] [20]. Electron density profiles indicate that diacylglycerol-containing bilayers exhibit modified hydration patterns compared to phospholipid bilayers, with reduced water penetration into the headgroup region [19].

Interfacial Tension Measurements

Interfacial tension studies reveal that diacylglycerols significantly modulate membrane mechanical properties [21] [22] [23]. Measurements using Young and Laplace equation-based methods show that lipid bilayers containing diacylglycerols exhibit altered tension values compared to pure phospholipid systems [21] [22]. The presence of glycerol-based lipids creates viscous adlayers that extend approximately ten angstroms beneath monolayer interfaces, with adsorption free energies ranging from minus 2.5 to minus 4.6 kilojoules per mole [14] [24].

Phase Transition Effects

The incorporation of diacylglycerols into lipid bilayers substantially affects phase transition temperatures and mechanisms [9] [10]. Even low concentrations (2 mole percent) of diacylglycerol significantly decrease hexagonal transition temperatures, as confirmed by differential scanning calorimetry measurements [10]. These compounds promote lamellar-to-hexagonal phase transitions and can induce formation of cubic phases under specific conditions [10] [20].

Membrane Mechanical Properties

Glycerol-containing lipid systems demonstrate dramatic increases in membrane bending stiffness, with magnitude changes reaching several orders [14] [24]. This stiffening effect results from two primary mechanisms: lipid antiplasticization by glycerol and formation of viscous adlayers that resist deformation [14]. The mechanical response depends on the timescale of deformation, with viscous effects becoming prominent during rapid membrane bending [14].

Interdigitation and Lipid Packing

Molecular dynamics simulations reveal that diacylglycerols promote interdigitation between lipid layers, particularly at higher surface tensions [16] [17]. The extent of interdigitation increases substantially above interfacial tensions of approximately ten millinewtons per meter, leading to enhanced lipid-packing defects and altered membrane permeability [16]. This interdigitation modulates the depth and accessibility of hydrophobic regions within the bilayer [17].

PropertyDescriptionReference
Physical State (room temperature)Oil/Liquid [2]
ColorColorless [2]
Polymorphic Forms (general DAGs)α (metastable) → β' → β (stable) [5] [6] [8]
Phase Transition TypeGel to liquid crystalline transition [9] [10]
Critical Temperature EffectsTemperature-dependent viscosity changes [5]
Interfacial ActivityActive at lipid-water interfaces [16] [17]
Bilayer Formation CapabilityForms diacylglycerol bilayers [18] [11]

Chain-Length Specific Effects

The oleic and linoleic acid chains present in rac 1-Oleoyl-2-linoleoylglycerol contribute distinct properties to bilayer behavior [13] [15]. The monounsaturated oleic acid component provides moderate fluidity, while the polyunsaturated linoleic acid chain introduces increased flexibility and reduced packing efficiency [13]. This combination results in intermediate interfacial properties between fully saturated and highly unsaturated diacylglycerol systems [15].

Membrane Fusion and Stability

Diacylglycerols play crucial roles in membrane fusion processes by creating structural intermediates that facilitate bilayer merging [10]. The presence of these compounds reduces the energy barriers for formation of highly bent membrane structures, including stalks and fusion pores [10]. This fusion-promoting activity correlates with the ability to induce non-lamellar phases and reduce membrane stability [9] [10].

Surface Pressure and Monolayer Behavior

XLogP3

13.7

Dates

Last modified: 08-15-2023

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